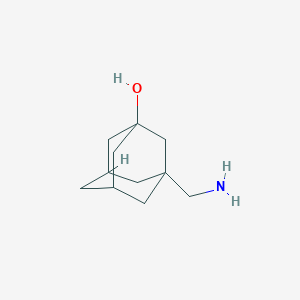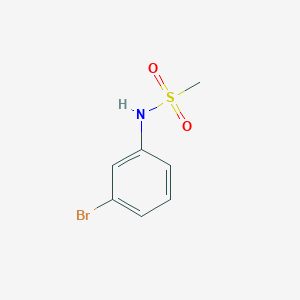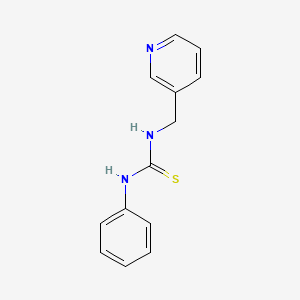
3-(Aminomethyl)adamantan-1-ol
Overview
Description
3-(Aminomethyl)adamantan-1-ol is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Memantine and Rimantadine : Adamantan-1-ol, a key derivative, is used as a starting compound in the synthesis of memantine and rimantadine. These compounds are notable for their applications in medical treatments (Khusnutdinov & Oshnyakova, 2015).
Antioxidant Additives to Oils and Transmission Fluids : Adamantan-1-ol derivatives, such as 1-adamantyl ethers, are effective as antioxidant additives in oils and transmission fluids. They also improve the rheological characteristics of these fluids at low temperatures (Khusnutdinov & Oshnyakova, 2015).
Potential Anti-Inflammatory Agents : Derivatives like 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione have been investigated for their potential as anti-inflammatory agents. This research includes studies on their molecular structure and electronic properties (Al-Tamimi et al., 2014).
Antibacterial Properties : Certain derivatives, such as adamantane-group-bearing trialkylamines, have shown significant antibacterial activity. This property is enhanced with the extension of the nitrogen-attached carbon chain length (Antoniadou-Vyza et al., 1996).
Metal Complex Synthesis : 3s,5s,7s-adamantan-1-amine complexes with various biologically significant metals have been synthesized, showcasing applications in areas like antiviral and antiparkinsonian treatments (Sultana et al., 2014).
Characterization of Novel Compounds : Structural and spectroscopic characterization of novel compounds, like 3-(1-Adamantyl)-4-amino-1-(2-benzoyl-1-phenylethyl)-1H-1,2,4-triazol-5(4H)-thione, contributes to the understanding of their properties and potential applications in various fields (Lahsasni et al., 2012).
Synthesis of Nitroamine Derivatives : Research on the synthesis of nitroamine derivatives from adamantyl compounds further expands the potential applications of these substances in various chemical and biological processes (Sheremetev et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-(aminomethyl)adamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKCTCWOWSGKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)




